molecular formula C11H13ClO4 B13979384 3-Chloro-4-(3-methoxypropoxy)benzoic acid

3-Chloro-4-(3-methoxypropoxy)benzoic acid

Cat. No.: B13979384
M. Wt: 244.67 g/mol
InChI Key: OMGCZMJPPTTXGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methoxypropoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the third position and a 3-methoxypropoxy group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methoxypropoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes an etherification reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the 3-methoxypropoxy group at the fourth position of the benzoic acid ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids.

    Esterification: Products are esters of this compound.

    Reduction: The major product is 3-Chloro-4-(3-methoxypropoxy)benzyl alcohol.

Scientific Research Applications

3-Chloro-4-(3-methoxypropoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methoxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 3-methoxypropoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoic acid: Lacks the 3-methoxypropoxy group.

    4-Methoxybenzoic acid: Lacks the chlorine atom.

    3-Chloro-4-methoxybenzoic acid: Has a methoxy group instead of a 3-methoxypropoxy group.

Uniqueness

3-Chloro-4-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methoxypropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

3-chloro-4-(3-methoxypropoxy)benzoic acid

InChI

InChI=1S/C11H13ClO4/c1-15-5-2-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

OMGCZMJPPTTXGZ-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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